molecular formula C17H16ClN3O2 B025638 8-Hydroxyamoxapine CAS No. 61443-78-5

8-Hydroxyamoxapine

Cat. No. B025638
CAS RN: 61443-78-5
M. Wt: 329.8 g/mol
InChI Key: QDWNOKXUZTYVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine . It contributes to amoxapine’s pharmacology . It is a serotonin-norepinephrine reuptake inhibitor (SNRI) with similar norepinephrine, but more serotonin, reuptake inhibition as its parent compound .


Molecular Structure Analysis

The molecular formula of 8-Hydroxyamoxapine is C17H16ClN3O2 . The molecular weight is 329.78 g/mol . The SMILES representation is C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl .

Scientific Research Applications

Antidepressant

8-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine . It contributes to amoxapine’s pharmacology , making it a key player in the treatment of depression.

Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

8-Hydroxyamoxapine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It has similar norepinephrine, but more serotonin, reuptake inhibition as its parent compound . This property makes it effective in managing conditions like depression and anxiety where serotonin and norepinephrine balance is crucial.

Balancing Serotonin to Norepinephrine Ratio

8-Hydroxyamoxapine plays a part in balancing amoxapine’s ratio of serotonin to norepinephrine transporter blockage . This balancing act is important in the treatment of various psychiatric disorders.

Pharmacokinetic Research

8-Hydroxyamoxapine has been used in pharmacokinetic research . Studies have been conducted to investigate the bioequivalence of two formulations of amoxapine .

Norepinephrine Uptake Inhibitory Action

8-Hydroxyamoxapine has similar norepinephrine uptake inhibitory action to the parent drug . This property is beneficial in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Serotonin Uptake Inhibitory Action

8-Hydroxyamoxapine has a more pronounced inhibitory action on serotonin uptake . This makes it effective in managing conditions like depression, anxiety, and obsessive-compulsive disorder (OCD).

Mechanism of Action

Target of Action

8-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine . It primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .

Mode of Action

8-Hydroxyamoxapine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine by blocking their transporters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .

Biochemical Pathways

The primary biochemical pathway affected by 8-Hydroxyamoxapine is the serotonergic and noradrenergic neurotransmission . By inhibiting the reuptake of serotonin and norepinephrine, 8-Hydroxyamoxapine increases the levels of these neurotransmitters in the synaptic cleft . This enhances the signaling of these neurotransmitters, leading to an overall increase in serotonergic and noradrenergic neurotransmission .

Pharmacokinetics

8-Hydroxyamoxapine is almost completely metabolized in the liver from its parent compound, amoxapine . It has a half-life of approximately 30 hours , indicating its prolonged presence in the body . The compound is rapidly and almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours of oral administration .

Result of Action

The molecular and cellular effects of 8-Hydroxyamoxapine’s action primarily involve the enhancement of serotonergic and noradrenergic neurotransmission . This is achieved by increasing the levels of serotonin and norepinephrine in the synaptic cleft, which can lead to improved mood in depressed individuals .

Action Environment

The action, efficacy, and stability of 8-Hydroxyamoxapine can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by the liver’s enzymatic activity . Furthermore, genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics, potentially leading to variations in its therapeutic effects among individuals .

properties

IUPAC Name

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWNOKXUZTYVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210388
Record name 8-Hydroxyamoxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyamoxapine

CAS RN

61443-78-5
Record name 8-Hydroxyamoxapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61443-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyamoxapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxyamoxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYAMOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D4T741I48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Hydroxyamoxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyamoxapine
Reactant of Route 2
Reactant of Route 2
8-Hydroxyamoxapine
Reactant of Route 3
8-Hydroxyamoxapine
Reactant of Route 4
Reactant of Route 4
8-Hydroxyamoxapine
Reactant of Route 5
8-Hydroxyamoxapine
Reactant of Route 6
8-Hydroxyamoxapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.